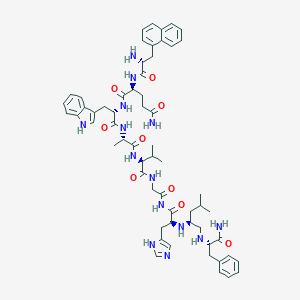
2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol, also known as DMPE, is a chemical compound that has been widely used in scientific research due to its unique chemical properties. DMPE has been synthesized using various methods, and its applications in scientific research have been extensively studied.
Wissenschaftliche Forschungsanwendungen
2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol has been widely used in scientific research as a membrane probe due to its unique physicochemical properties. 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can insert into the lipid bilayer of the cell membrane, and its fluorescence properties can be used to study the structure and dynamics of the membrane. 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol has also been used as a surfactant to stabilize proteins and liposomes, as well as a precursor for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol is not fully understood, but it is believed that 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol interacts with the lipid bilayer of the cell membrane, causing changes in the membrane structure and dynamics. 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can also interact with proteins and other molecules in the membrane, affecting their function.
Biochemical and Physiological Effects:
2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol has been shown to affect the fluidity and permeability of the cell membrane, as well as the activity of membrane proteins. 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can also affect the activity of enzymes and other molecules in the cytoplasm. In vivo studies have shown that 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can affect the function of the cardiovascular and nervous systems.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol has several advantages for lab experiments, including its ability to insert into the lipid bilayer of the cell membrane, its fluorescent properties, and its stability in aqueous solutions. However, 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can also have limitations, such as its potential toxicity to cells and its potential interference with other molecules in the membrane.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol, including its use as a drug delivery system, its potential applications in nanotechnology, and its use in the study of membrane proteins and lipid rafts. Further research is needed to fully understand the mechanism of action of 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol and its potential applications in scientific research.
Conclusion:
In conclusion, 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol is a unique chemical compound that has been widely used in scientific research due to its ability to interact with the cell membrane and its fluorescent properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol have been discussed in this paper. Further research is needed to fully understand the potential applications of 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol in scientific research.
Synthesemethoden
2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can be synthesized using various methods, including the reaction of 4,4-dimethylpiperazine with ethylene oxide in the presence of a base, or the reaction of 2-aminoethanol with 4,4-dimethylpiperazine. The purity and yield of 2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol can be improved by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
2-(4,4-dimethylpiperazin-4-ium-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N2O/c1-10(2)6-3-9(4-7-10)5-8-11/h11H,3-8H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAPMIFLEWAWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N2O+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Dimethylpiperazin-4-ium-1-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine](/img/structure/B37828.png)







![[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate](/img/structure/B37850.png)
